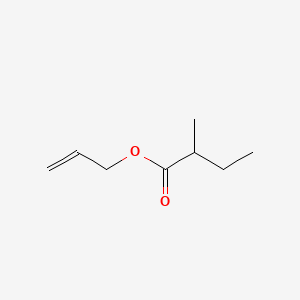

Allyl 2-methylbutyrate

CAS No.: 93963-13-4

Cat. No.: VC16973617

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93963-13-4 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | prop-2-enyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3 |

| Standard InChI Key | ZSPLJXGRHFJQKO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(=O)OCC=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Allyl 2-methylbutyrate’s structure combines a 2-methylbutanoate group () with an allyl moiety (). The IUPAC name, prop-2-enyl 2-methylbutanoate, reflects this arrangement. Key spectroscopic identifiers include:

-

Canonical SMILES:

-

InChIKey: ZSPLJXGRHFJQKO-UHFFFAOYSA-N

The compound’s stereoelectronic profile is defined by the electron-rich allyl group and the steric bulk of the 2-methylbutanoate chain, which influence its reactivity in nucleophilic substitutions and cycloadditions .

Table 1: Molecular Descriptors of Allyl 2-Methylbutyrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | Not reported | – |

| Density | ~0.85–0.90 g/cm³ (estimated) | – |

| LogP (Partition Coeff.) | ~2.5 (predicted) | – |

Synthesis and Manufacturing

Conventional Esterification

The synthesis follows a classic acid-catalyzed esterification mechanism:

Sulfuric acid () or p-toluenesulfonic acid (PTSA) are common catalysts, with reactions typically conducted under reflux conditions (100–120°C). The process is equilibrium-controlled, necessitating azeotropic removal of water or excess alcohol to drive completion.

Process Optimization

Key parameters affecting yield and purity include:

-

Molar Ratio: A 1:1.2 ratio of acid to alcohol minimizes side reactions.

-

Catalyst Loading: 1–5 wt% achieves optimal turnover.

-

Reaction Time: 4–8 hours under reflux ensures >90% conversion.

Industrial-scale production may employ continuous-flow reactors to enhance heat transfer and reduce byproduct formation.

Physicochemical Properties

Thermal Stability

While the exact boiling point remains unreported, analogous allyl esters (e.g., allyl hexanoate) boil at 185–190°C, suggesting Allyl 2-methylbutyrate’s volatility aligns with this range . The compound’s flash point is estimated at 70–80°C, comparable to allyl alcohol’s 70°F (21°C) , necessitating inert storage atmospheres to prevent combustion.

Solubility and Reactivity

The ester exhibits limited water solubility (<1 g/L at 25°C) but is miscible with common organic solvents (ethanol, diethyl ether). Hydrolysis under acidic or basic conditions regenerates the parent acid and alcohol:

This reactivity underscores its utility as a transient protecting group in multistep syntheses .

Applications in Organic Synthesis

Asymmetric Allylic Alkylation

Recent advances in palladium-catalyzed reactions highlight the potential of allyl esters as electrophilic partners. For example, Pd/(R,R)-DACH-phenyl catalysts achieve enantioselectivities >99% in alkylations of cyclic substrates . Allyl 2-methylbutyrate’s branched structure could serve as a sterically demanding substrate for testing new ligand systems.

Table 2: Catalytic Performance in Allylic Substitutions

| Substrate | Catalyst | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexenyl acetate | Pd/(R,R)-DACH | 99 | 92 | |

| 1,3-Diphenylallyl | Pd/BINAP | 98 | 85 |

Fragrance and Flavor Chemistry

Future Research Directions

-

Catalytic Diversification: Testing chiral N-heterocyclic carbene (NHC) ligands in Pd-catalyzed alkylations.

-

Green Synthesis: Exploring enzymatic esterification using lipases under solvent-free conditions.

-

Toxicological Studies: Acute and chronic exposure assessments to enable flavor/fragrance applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume